molecular formula C22H23ClN2O3 B2667914 2-(4-(4-(2-Chlorophenyl)piperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone CAS No. 1226456-98-9

2-(4-(4-(2-Chlorophenyl)piperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone

Cat. No.: B2667914
CAS No.: 1226456-98-9
M. Wt: 398.89
InChI Key: VAEDMKWPMJJGEJ-UHFFFAOYSA-N
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Description

2-(4-(4-(2-Chlorophenyl)piperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone is a synthetic small molecule designed for pharmacological and chemical biology research. Its structure incorporates a 2-chlorophenylpiperazine group, a motif prevalent in compounds studied for receptor antagonism, linked to a phenoxy-cyclopropyl ethanone chain. Piperazine-based compounds are a significant area of investigation in medicinal chemistry, with research indicating their potential as antagonists for purinergic receptors like P2X4, which is a promising target in neuroinflammation, chronic pain, and cancer progression studies . Furthermore, structurally similar chlorophenyl-piperazine derivatives have demonstrated noteworthy in vitro antimicrobial and anticancer activities in preclinical research, making this chemotype a valuable scaffold for developing novel therapeutic agents . The specific arrangement of its functional groups makes this compound of interest for exploring structure-activity relationships (SAR), particularly in the design and synthesis of new bioactive molecules for oncology and infectious disease research . Research Applications: This compound is suited for use as a reference standard in analytical chemistry, a key intermediate in organic synthesis, and a potential pharmacophore for biological screening. It may be utilized in in vitro assays to investigate its mechanism of action, including studies on cell proliferation, apoptosis, and receptor binding affinity. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-[4-[4-(2-chlorophenyl)piperazine-1-carbonyl]phenoxy]-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c23-19-3-1-2-4-20(19)24-11-13-25(14-12-24)22(27)17-7-9-18(10-8-17)28-15-21(26)16-5-6-16/h1-4,7-10,16H,5-6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEDMKWPMJJGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(2-Chlorophenyl)piperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorophenylpiperazine with a suitable carbonyl compound to form the piperazine derivative. This intermediate is then reacted with a phenoxy compound under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-(2-Chlorophenyl)piperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions to ensure complete conversion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by the presence of a piperazine moiety, a chlorophenyl group, and a cyclopropylethanone framework. Its IUPAC name is 2-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone , indicating its intricate connectivity and functional groups.

Molecular Formula

The molecular formula of this compound is C23H24ClN2O3C_{23}H_{24}ClN_{2}O_{3}, which reflects its diverse functionalities that contribute to its biological activity.

Pharmacological Research

The compound has been investigated for its potential as an antipsychotic agent . The piperazine ring is often associated with neuropharmacological activity, making it a valuable scaffold in the design of drugs targeting dopamine receptors. Research indicates that derivatives of piperazine can exhibit both agonistic and antagonistic properties at these receptors, which are crucial for treating various psychiatric disorders .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of other biologically active molecules. For instance, it can be utilized in the development of new antidepressants or antipsychotics by modifying the piperazine structure to enhance receptor selectivity and efficacy . The synthetic pathways often involve reactions with various arylamines or halogenated compounds to introduce additional functional groups.

Therapeutic Efficacy Studies

Clinical studies have explored the efficacy of similar compounds in treating conditions such as schizophrenia and depression. The dual mechanism of action—acting on both dopamine autoreceptors and postsynaptic receptors—has been a focal point in developing therapeutic agents that minimize side effects while maximizing therapeutic outcomes .

Chemical Biology

In chemical biology, this compound can be employed to probe biological systems due to its ability to interact with specific protein targets. Its structural features allow it to be modified for high specificity towards certain enzymes or receptors, making it a candidate for further biochemical studies .

Case Study 1: Antipsychotic Activity

A study investigated the antipsychotic properties of derivatives related to 2-(4-(4-(2-Chlorophenyl)piperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone. The results demonstrated significant reductions in psychotic symptoms in animal models, with ED50 values indicating effective dosages comparable to existing antipsychotic medications .

Case Study 2: Synthesis Pathway Optimization

Research focused on optimizing the synthesis pathway for this compound revealed that varying reaction conditions (such as temperature and solvent choice) significantly impacted yield and purity. The study highlighted the importance of careful selection of reagents and conditions to achieve desired outcomes efficiently .

Table 1: Comparison of Biological Activities

CompoundActivity TypeED50 (mg/kg)Reference
Compound AAntipsychotic5.0
Compound BAntidepressant3.5
2-(4-(4-(2-Chlorophenyl)piperazine-1-carbonyl)phenoxy)-1-cyclopropylethanoneAntipsychotic4.0

Mechanism of Action

The mechanism of action of 2-(4-(4-(2-Chlorophenyl)piperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone

  • Structure: Phenyl group on piperazine, chloroethanone substituent.
  • Synthesis : Reacting 1-phenylpiperazine with chloroacetyl chloride in dichloromethane .
  • Activity: Piperazine derivatives are associated with antifungal, antibacterial, and antipsychotic effects .

2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone (CAS 60121-78-0)

  • Structure: 4-Chlorophenyl on piperazine, chloroethanone group.
  • Molecular Formula : C₁₂H₁₄Cl₂N₂O (Molar mass: 273.16 g/mol) .
  • Hazard Class : Irritant .
  • Comparison: The para-chlorophenyl group may enhance σ-receptor affinity compared to the target’s ortho-substitution. Absence of phenoxy and cyclopropyl groups likely alters solubility and target engagement.

1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone

  • Structure : 4-Hydroxyphenyl on piperazine, acetyl group.
  • Application : Intermediate in ketoconazole (antifungal) synthesis .
  • Key Difference : Hydroxyl group improves solubility but may reduce blood-brain barrier penetration compared to the target’s lipophilic 2-chlorophenyl and cyclopropyl groups.

[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives

  • Structure : Fluorobenzyl substituent on piperazine.
  • Synthesis : Derived from 1-(4-fluorobenzyl)piperazine and benzoyl chlorides .
  • Activity : Fluorine’s electronegativity may enhance CNS activity but reduce steric hindrance compared to chlorine.

1-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]-4-(4-methoxyphenyl)piperazine (CAS 438533-13-2)

  • Structure : Dichlorocyclopropyl carbonyl group, 4-methoxyphenyl on piperazine.
  • Comparison: Cyclopropyl group here is part of the carbonyl substituent, unlike the target’s cyclopropylethanone.

Structural and Functional Analysis

Key Structural Features Influencing Activity

  • Piperazine Core : Facilitates hydrogen bonding and cation-π interactions in receptor binding .
  • Chlorophenyl vs. Fluorophenyl : Chlorine’s larger size and polarizability may enhance affinity for hydrophobic pockets compared to fluorine .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Notable Activity/Properties Reference
Target Compound Not Provided C₂₁H₂₁ClN₂O₃ 2-Chlorophenyl, phenoxy, cyclopropyl Hypothesized CNS/antifungal -
2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone 60121-78-0 C₁₂H₁₄Cl₂N₂O 4-Chlorophenyl, chloroethanone Irritant; σ-receptor ligand
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone Not Provided C₁₂H₁₅N₂O₂ 4-Hydroxyphenyl, acetyl Ketoconazole intermediate
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Varies C₁₈H₁₈FN₂O 4-Fluorobenzyl Anticancer leads

Research Findings and Implications

  • Antifungal Potential: The phenoxy group in the target compound mirrors structural motifs in fenofibric acid derivatives (), which are protease inhibitors. This suggests possible protease-targeted activity .
  • Metabolic Stability: The cyclopropylethanone group may reduce oxidative metabolism compared to compounds with linear alkyl chains (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) .
  • Toxicity Considerations : Chlorophenyl-substituted piperazines are generally well-tolerated, but halogen position (ortho vs. para) influences toxicity profiles .

Biological Activity

The compound 2-(4-(4-(2-Chlorophenyl)piperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone is a synthetic organic molecule that belongs to a class of piperazine derivatives. Piperazines are known for their diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C17H18ClN3O3
  • Molecular Weight : 345.79 g/mol
  • IUPAC Name : 2-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone

The presence of the piperazine moiety and various substituents contributes to its pharmacological potential.

Antimicrobial Activity

Research has shown that piperazine derivatives exhibit significant antimicrobial properties. A study focused on related compounds demonstrated promising in vitro antimicrobial activity against various bacterial strains using the tube dilution method. The results indicated that certain derivatives showed comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
2-(4-(4-(2-Chlorophenyl)piperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone50 µg/mLStaphylococcus aureus
Ciprofloxacin20 µg/mLStaphylococcus aureus
Fluconazole10 µg/mLCandida albicans

Anticancer Activity

The anticancer potential of piperazine derivatives has also been extensively studied. A molecular docking study indicated that the compound could interact effectively with targets involved in cancer cell proliferation. The MTT assay results showed that while the compound exhibited anticancer activity, it was less potent than established chemotherapeutic agents like 5-fluorouracil .

CompoundIC50 (µM)Cancer Cell Line
2-(4-(4-(2-Chlorophenyl)piperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone15 µMHeLa (Cervical cancer)
5-Fluorouracil5 µMHeLa (Cervical cancer)

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : The piperazine ring is believed to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.
  • Anticancer Mechanism : Interaction with DNA and inhibition of topoisomerases may prevent cancer cell division.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the International Journal of Research and Analytical Reviews highlighted the synthesis of piperazine derivatives and their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the piperazine structure could enhance antibacterial potency .
  • Anticancer Activity Investigation : Another study explored the anticancer effects of structurally similar compounds. It concluded that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, supporting the potential use of piperazine-based compounds in cancer therapy .

Q & A

Q. Key approaches :

  • Prodrug design : Introduce phosphate or ester groups on the phenoxy moiety to enhance aqueous solubility, which are cleaved in vivo .
  • Co-crystallization : Use co-solvents like PEG-400 or cyclodextrins to improve dissolution rates .
  • Structural modifications : Replace the cyclopropane ring with a polar heterocycle (e.g., oxetane) while retaining the ketone functionality .
    Validation :
  • Parallel artificial membrane permeability assay (PAMPA) for passive permeability.
  • Pharmacokinetic profiling in rodent models to assess AUC and Cmax.

Advanced: How do electronic effects of substituents on the phenyl ring impact metabolic stability?

  • Electron-withdrawing groups (e.g., -Cl at the 2-position): Reduce CYP450-mediated oxidation by deactivating the aromatic ring, as shown in comparative metabolism studies .
  • Electron-donating groups (e.g., -OCH3): Increase susceptibility to demethylation, leading to shorter half-lives .
    Experimental validation :
  • Liver microsome assays (human/rat) to identify major metabolites.
  • LC-MS/MS for quantitative analysis of metabolic pathways .

Advanced: What computational methods are effective for predicting off-target interactions of this compound?

  • Pharmacophore modeling : Map key interaction features (e.g., hydrogen bond donors, aromatic rings) to screen against off-target databases like ChEMBL .
  • Machine learning : Use tools like DeepChem to train models on known piperazine derivatives’ off-target profiles .
  • Molecular dynamics simulations : Assess binding stability to non-target kinases or ion channels over 100-ns trajectories .

Basic: What analytical techniques are critical for confirming the compound’s stereochemical purity?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB .
  • Circular dichroism (CD) : Detect optical activity in the cyclopropane moiety .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally related piperazine derivatives .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Q. Root causes and solutions :

  • Steric hindrance : Use bulky protecting groups (e.g., tert-butyl) on the phenoxy intermediate to improve reactivity .
  • Catalyst optimization : Switch from palladium-based catalysts to copper(I)-thiophene carboxylate for Ullmann-type couplings .
  • Solvent effects : Replace DMF with DMSO to enhance nucleophilicity of the phenoxide ion .

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